Cas no 85909-44-0 (Cyclobutenediylium,1,3-dihydroxy-2,4-bis[[3-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]propyl]amino]-,bis(inner salt) (9CI))

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[[3-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]propyl]amino]-,bis(inner salt) (9CI) structure
85909-44-0 structure
Nome del prodotto:Cyclobutenediylium,1,3-dihydroxy-2,4-bis[[3-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]propyl]amino]-,bis(inner salt) (9CI)
Numero CAS:85909-44-0
MF:C28H50N4O4
MW:506.721007823944
CID:725050
PubChem ID:44144745

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[[3-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]propyl]amino]-,bis(inner salt) (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclobutenediylium,1,3-dihydroxy-2,4-bis[[3-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]propyl]amino]-,bis(inner salt) (9CI)
    • 1,3-dioxido-2,4-bis[[3-[(2,2,6,6-tetramethyl-4-piperidyl)oxy]propyl]amino]cyclobutenediylium
    • 3-hydroxy-2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropylamino]-4-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropylimino]cyclobut-2-en-1-one
    • 1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium
    • 85909-44-0
    • SCHEMBL10998716
    • EINECS 288-847-4
    • Inchi: InChI=1S/C28H50N4O4/c1-25(2)15-19(16-26(3,4)31-25)35-13-9-11-29-21-23(33)22(24(21)34)30-12-10-14-36-20-17-27(5,6)32-28(7,8)18-20/h19-20,29,31-33H,9-18H2,1-8H3
    • Chiave InChI: PFSICUQXUXJSTG-UHFFFAOYSA-N
    • Sorrisi: CC1(CC(CC(N1)(C)C)OCCCNC2=C(C(=NCCCOC3CC(NC(C3)(C)C)(C)C)C2=O)O)C

Proprietà calcolate

  • Massa esatta: 506.38320609g/mol
  • Massa monoisotopica: 506.38320609g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 11
  • Complessità: 828
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 104Ų

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[[3-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]propyl]amino]-,bis(inner salt) (9CI) Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd